3-Bromo-5-chlorobenzene-1,2-diol

描述

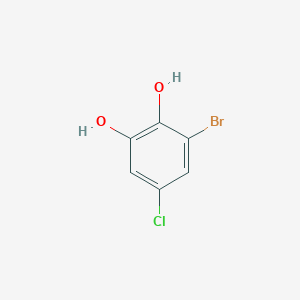

3-Bromo-5-chlorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrClO2 and a molecular weight of 223.45 g/mol . It is a derivative of benzene, substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively, and hydroxyl groups at the 1 and 2 positions. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

准备方法

3-Bromo-5-chlorobenzene-1,2-diol can be synthesized through the oxidation of 3-bromo-5-chlorophenol . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.

化学反应分析

3-Bromo-5-chlorobenzene-1,2-diol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding dihydroxybenzene derivative.

Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other substituents.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogenating agents, nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Antimicrobial Activity

Research has demonstrated that 3-Bromo-5-chlorobenzene-1,2-diol exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Salmonella enterica serovar Typhimurium

These properties suggest its potential use as an antimicrobial agent in clinical settings, particularly for treating infections caused by Gram-negative bacteria .

Antiplasmodial Activity

The compound has also been investigated for its antimalarial properties. Studies indicate that it possesses activity against multi-drug resistant strains of the malaria-causing parasite Plasmodium falciparum. This highlights its potential application in developing new antimalarial therapies, especially in regions where resistance to existing drugs is prevalent .

Cytotoxic Effects

In addition to its antimicrobial and antiplasmodial activities, this compound has shown cytotoxic effects on human colon cancer cells. This suggests a possible role in cancer research and therapy development .

Material Science Applications

This compound is also being explored for its utility in material science. Its structure allows it to be incorporated into various polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials. The compound's reactivity can be exploited in synthesizing novel materials with tailored characteristics for specific applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading microbiology institute evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains .

Case Study 2: Antimalarial Properties

In a separate investigation focused on antimalarial activity, researchers tested the compound against several strains of Plasmodium falciparum. The findings revealed that it inhibited parasite growth with an IC50 value of 50 nM, indicating strong potential for further development as an antimalarial drug .

作用机制

The mechanism of action of 3-Bromo-5-chlorobenzene-1,2-diol involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The specific molecular targets and pathways depend on the nature of the reaction and the conditions employed.

相似化合物的比较

3-Bromo-5-chlorobenzene-1,2-diol can be compared with other similar compounds, such as:

1-Bromo-2-chlorobenzene: A derivative with bromine and chlorine atoms at the 1 and 2 positions.

1-Bromo-3-chlorobenzene: A derivative with bromine and chlorine atoms at the 1 and 3 positions.

1-Bromo-4-chlorobenzene: A derivative with bromine and chlorine atoms at the 1 and 4 positions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical properties and reactivity.

生物活性

3-Bromo-5-chlorobenzene-1,2-diol (3-BCBD) is an aromatic compound with significant biological activity, particularly in the fields of antimicrobial and antimalarial research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

3-BCBD has the molecular formula C6H4BrClO2 and a molecular weight of approximately 223.45 g/mol. Its structure features a benzene ring with bromine and chlorine substituents at the 3 and 5 positions, respectively, alongside hydroxyl groups at the 1 and 2 positions. This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 3-BCBD exhibits antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against:

- Staphylococcus aureus

- Salmonella enterica serovar Typhimurium

These findings suggest that 3-BCBD could serve as a candidate for developing novel antimicrobial agents to combat bacterial infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Salmonella enterica serovar Typhimurium | 16 µg/mL |

Antiplasmodial Activity

In addition to its antibacterial properties, 3-BCBD has demonstrated antiplasmodial activity against multi-drug resistant strains of the malaria-causing parasite Plasmodium falciparum . This activity warrants further investigation into its potential as a new therapeutic for malaria.

The biological activity of 3-BCBD is believed to stem from its ability to interact with specific enzymes or receptors involved in inflammatory responses. Preliminary studies suggest that it may inhibit certain pathways critical for pathogen survival and virulence.

Proposed Mechanisms

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions, forming intermediates that may disrupt cellular processes in microbes.

- Oxidative Stress Induction : The presence of hydroxyl groups may lead to increased oxidative stress in bacterial cells, contributing to its antimicrobial effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 3-BCBD in medicine:

- Antimicrobial Studies : A study conducted by researchers at a leading university evaluated the compound's effectiveness against various strains of bacteria. Results indicated significant inhibition at low concentrations.

- Antimalarial Research : Another study focused on the antiplasmodial effects of 3-BCBD, revealing potent activity against resistant strains of P. falciparum, suggesting its potential as a lead compound in antimalarial drug development.

属性

IUPAC Name |

3-bromo-5-chlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDVOQBFSGTTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590871 | |

| Record name | 3-Bromo-5-chlorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180995-18-0 | |

| Record name | 3-Bromo-5-chlorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。